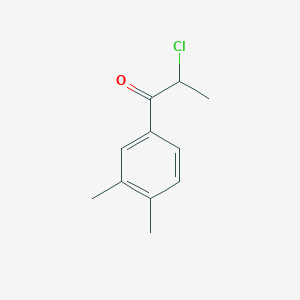

2-Chloro-1-(3,4-dimethylphenyl)propan-1-one

Description

2-Chloro-1-(3,4-dimethylphenyl)propan-1-one is a chlorinated arylketone featuring a propan-1-one backbone substituted at position 2 with chlorine and at position 1 with a 3,4-dimethylphenyl group. The 3,4-dimethylphenyl group introduces steric and electronic effects, while the chlorine atom at position 2 may influence reactivity in substitution or coupling reactions. This compound is likely utilized as an intermediate in organic synthesis or pharmaceutical development, akin to structurally similar halogenated ketones .

Properties

IUPAC Name |

2-chloro-1-(3,4-dimethylphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO/c1-7-4-5-10(6-8(7)2)11(13)9(3)12/h4-6,9H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCNJHKGGMWFXTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)C(C)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40392113 | |

| Record name | 2-Chloro-1-(3,4-dimethyl-phenyl)-propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40392113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

735321-29-6 | |

| Record name | 2-Chloro-1-(3,4-dimethyl-phenyl)-propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40392113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(3,4-dimethylphenyl)propan-1-one typically involves the chlorination of 1-(3,4-dimethylphenyl)propan-1-one. The reaction is carried out using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents under reflux conditions . The reaction proceeds as follows:

- Dissolve 1-(3,4-dimethylphenyl)propan-1-one in anhydrous dichloromethane.

- Add thionyl chloride dropwise to the solution while maintaining the temperature at 0-5°C.

- Reflux the reaction mixture for 2-3 hours.

- Remove the solvent under reduced pressure to obtain the crude product.

- Purify the product by recrystallization from ethanol.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(3,4-dimethylphenyl)propan-1-one undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Oxidation: The compound can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or ammonia (NH3) in methanol.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Major Products Formed

Nucleophilic Substitution: Formation of 1-(3,4-dimethylphenyl)propan-1-amine or 1-(3,4-dimethylphenyl)propan-1-thiol.

Reduction: Formation of 2-chloro-1-(3,4-dimethylphenyl)propan-1-ol.

Oxidation: Formation of 2-chloro-1-(3,4-dimethylphenyl)propanoic acid.

Scientific Research Applications

2-Chloro-1-(3,4-dimethylphenyl)propan-1-one is utilized in various scientific research fields, including:

Chemistry: As an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Biology: In the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: As a precursor in the development of potential therapeutic agents.

Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(3,4-dimethylphenyl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and the carbonyl group play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate certain pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-Chloro-1-(3,4-dimethylphenyl)propan-1-one with key analogs, focusing on substituent effects, physicochemical properties, and applications.

Halogen-Substituted Analogs

- 2-Bromo-1-(3-chloro-4-methylphenyl)propan-1-one (): Substituents: Bromine replaces chlorine at position 2; the aromatic ring has 3-chloro and 4-methyl groups. Impact: Bromine’s higher electronegativity and larger atomic radius compared to chlorine may enhance leaving-group ability in nucleophilic substitutions. Applications: Used in technical-grade synthesis (e.g., pharmaceuticals or agrochemicals) due to its reactivity .

Aromatic Ring-Substituted Analogs

- 2-Chloro-1-(2,4,5-trimethylphenyl)propan-1-one (): Substituents: 2,4,5-Trimethylphenyl group instead of 3,4-dimethylphenyl. However, steric crowding at the 2-position may hinder interactions with enzymes or receptors. Applications: Explored as a pharmaceutical intermediate, though synthetic yields may be lower due to steric effects .

- 2-[(4-Chlorophenyl)thio]-1-(3,4-dimethoxyphenyl)propan-1-one (): Substituents: Thioether group at position 2; 3,4-dimethoxyphenyl instead of dimethylphenyl. Impact: The thioether enhances electron density at the carbonyl, altering redox behavior. Methoxy groups are stronger electron donors than methyl, increasing resonance stabilization. Applications: Demonstrated biological activity (e.g., antimicrobial or anticancer), likely due to the thioether’s sulfur-based interactions .

Functionalized Propanones

- 1-(2,4-Dichlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one (): Substituents: Conjugated enone system (prop-2-en-1-one) with dichlorophenyl and methylphenyl groups. Impact: The α,β-unsaturated ketone enables Michael addition reactions, unlike saturated propanones. Dichlorophenyl groups enhance electrophilicity. Applications: Useful in materials science or as a scaffold for bioactive molecules .

Table 1: Comparative Analysis of Key Compounds

Structural and Crystallographic Insights

- X-ray Diffraction Studies :

- The neolignan analog 2-[(4-chlorophenyl)thio]-1-(3,4-dimethoxyphenyl)propan-1-one () exhibits a planar carbonyl group with a C=O bond length of 1.22 Å, typical for arylketones. The thioether’s C–S bond (1.81 Å) introduces torsional strain, affecting molecular packing .

- Comparatively, brominated analogs (e.g., ) may show elongated C–Br bonds (~1.93 Å), influencing crystal lattice stability .

Biological Activity

2-Chloro-1-(3,4-dimethylphenyl)propan-1-one is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C12H15ClO and a molecular weight of approximately 220.68 g/mol. Its structure features a chloro substituent on the propanone backbone and a 3,4-dimethylphenyl group, which contributes to its unique chemical properties and biological activities.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Anticancer Activity : Preliminary studies suggest that compounds with similar structures may inhibit cancer cell growth through mechanisms such as inducing apoptosis and inhibiting specific signaling pathways.

- Antimicrobial Properties : Chalcone derivatives, which share structural similarities with this compound, have shown effective antibacterial and antiviral activities.

- Neuropharmacological Effects : Investigations into its potential as a neuroactive agent are ongoing, particularly regarding its interaction with neurotransmitter systems.

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, several potential pathways include:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer proliferation and metabolic processes.

- Modulation of Signaling Pathways : Some studies suggest that this compound may interact with pathways such as the WNT/β-catenin pathway, which is critical in cancer progression .

Anticancer Activity

A study on related compounds indicated significant inhibition of cancer cell lines. For instance, a compound structurally related to this compound demonstrated an EC50 value of 7.1 ± 0.6 μM against HCT116 cells, indicating potent anticancer properties .

Antimicrobial Effects

Chalcone derivatives have been extensively studied for their antimicrobial properties. In vitro assays have shown that these compounds can effectively target multidrug-resistant bacteria by inhibiting critical bacterial enzymes such as DNA gyrase and protein kinases .

Data Table: Biological Activities of Related Compounds

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.